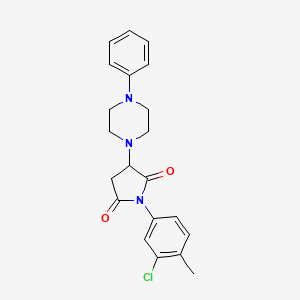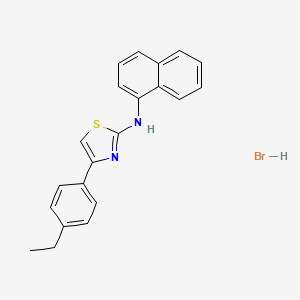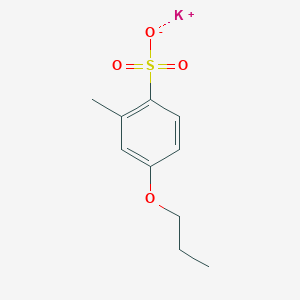![molecular formula C13H20N2O2 B4988832 4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B4988832.png)
4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol, commonly known as HEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of HEPP is not fully understood. However, it has been suggested that HEPP exerts its biological effects by modulating various signaling pathways in cells. For instance, HEPP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. HEPP has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
HEPP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that HEPP can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that HEPP can reduce the severity of symptoms in animal models of Parkinson's disease and Alzheimer's disease. HEPP has also been shown to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
HEPP has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under standard laboratory conditions. HEPP is also readily available from commercial sources. However, HEPP has some limitations for lab experiments. It is not very water-soluble, which can limit its use in aqueous systems. HEPP can also be toxic at high concentrations, which can affect the interpretation of experimental results.
将来の方向性
Several future directions for HEPP research can be identified. One area of research is the development of HEPP-based drugs for the treatment of various diseases. Another area of research is the investigation of HEPP as a potential agricultural fungicide. Additionally, the use of HEPP as a building block for the synthesis of novel materials and polymers is an area of growing interest. Finally, further studies are needed to elucidate the mechanism of action of HEPP and to identify its potential therapeutic targets.
Conclusion
In conclusion, HEPP is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of HEPP and to translate this knowledge into practical applications.
合成法
HEPP can be synthesized through a multi-step process involving the reaction of 4-chloromethylphenol with 2-hydroxyethylpiperazine in the presence of a base. The resulting intermediate is then further reacted with a reducing agent to yield HEPP.
科学的研究の応用
HEPP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, HEPP has been shown to possess anti-inflammatory and anti-cancer properties. It has also been investigated as a potential treatment for Parkinson's disease and Alzheimer's disease. In agriculture, HEPP has been used as a fungicide to protect crops from fungal infections. In material science, HEPP has been utilized as a building block for the synthesis of novel polymers and materials.
特性
IUPAC Name |
4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-10-9-14-5-7-15(8-6-14)11-12-1-3-13(17)4-2-12/h1-4,16-17H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGCMMXBDUDFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4988758.png)
![1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate](/img/structure/B4988764.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4988769.png)
![3-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988777.png)

![1-(4-chlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4988784.png)



![N-[3-(benzyloxy)benzylidene]-4-(4-chlorophenyl)-1-piperazinamine](/img/structure/B4988804.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4988810.png)
![(3R*,4R*)-1-[(3-chloro-1-benzothien-2-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4988815.png)
